BW373U86 dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BW373U86 dihydrobromide is a synthetic organic compound known for its potent and selective agonist activity at the δ-opioid receptor. This compound has been extensively studied for its analgesic and antidepressant effects in animal models . It is also known to protect heart muscle cells from apoptosis under ischemic conditions .
Métodos De Preparación
The synthesis of BW373U86 dihydrobromide involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
BW373U86 dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
BW373U86 dihydrobromide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving δ-opioid receptor agonists.
Biology: It is used to study the effects of δ-opioid receptor activation on cellular processes.
Medicine: It has potential therapeutic applications in pain management and depression treatment.
Industry: It is used in the development of new pharmaceuticals targeting the δ-opioid receptor
Mecanismo De Acción
BW373U86 dihydrobromide exerts its effects by selectively binding to the δ-opioid receptor. This binding activates G protein-linked second messenger systems, leading to the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity . These molecular targets and pathways are involved in the compound’s analgesic and antidepressant effects .
Comparación Con Compuestos Similares
BW373U86 dihydrobromide is unique due to its high selectivity and potency for the δ-opioid receptor. Similar compounds include:
SNC 80: Another selective δ-opioid receptor agonist with similar analgesic properties.
DPDPE: A peptide-based δ-opioid receptor agonist with high selectivity.
UFP-512: A non-peptide δ-opioid receptor agonist with potent analgesic effects
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Propiedades
Fórmula molecular |
C27H39Br2N3O2 |
---|---|
Peso molecular |
597.4 g/mol |
Nombre IUPAC |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide |
InChI |
InChI=1S/C27H37N3O2.2BrH/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3;;/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3;2*1H/t20-,21+,26-;;/m1../s1 |
Clave InChI |
ABMNQBWHHIYHEV-PKENUSFYSA-N |
SMILES isomérico |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C.Br.Br |
SMILES canónico |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.